molecular formula C17H12FNO4 B13987569 7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 78105-10-9

7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid

Cat. No.: B13987569
CAS No.: 78105-10-9
M. Wt: 313.28 g/mol
InChI Key: VMWWDRIJFYUEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carboxylic acid group attached to a quinoline core. The incorporation of fluorine atoms into the quinolone structure enhances its biological activity, making it a potent antibacterial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of a suitable precursor with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinolines.

    Substitution: Various substituted quinolines depending on the electrophile used.

Scientific Research Applications

7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic applications, particularly in treating bacterial infections.

    Industry: Utilized in the development of antibacterial coatings and materials.

Mechanism of Action

The antibacterial activity of 7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorophenyl group enhances the compound’s ability to penetrate bacterial cell walls and bind to the target enzymes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline core.

    Norfloxacin: A fluoroquinolone with a different substitution pattern, leading to variations in its antibacterial spectrum and potency.

    Ofloxacin: A fluoroquinolone with a different stereochemistry and substitution pattern.

Uniqueness

7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum. The presence of the methoxy group and the fluorophenyl group provides a balance between hydrophilicity and lipophilicity, allowing for better penetration into bacterial cells and improved binding to target enzymes.

Properties

CAS No.

78105-10-9

Molecular Formula

C17H12FNO4

Molecular Weight

313.28 g/mol

IUPAC Name

7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C17H12FNO4/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-15(7-12)19-8-14(16(13)20)17(21)22/h1-8H,9H2,(H,19,20)(H,21,22)

InChI Key

VMWWDRIJFYUEFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.